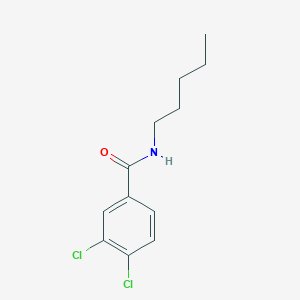

3,4-dichloro-N-pentylbenzamide

Description

Properties

CAS No. |

7702-74-1 |

|---|---|

Molecular Formula |

C12H15Cl2NO |

Molecular Weight |

260.16 g/mol |

IUPAC Name |

3,4-dichloro-N-pentylbenzamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3,(H,15,16) |

InChI Key |

CSROGYZTXCVMDO-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Other CAS No. |

7702-74-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dichloro-N-(2-hydroxyethyl)benzamide

- Molecular Formula: C₉H₉Cl₂NO₂ (vs. C₁₂H₁₅Cl₂NO for the pentyl variant).

- Key Differences: The hydroxyethyl group introduces polarity via the hydroxyl moiety, enhancing water solubility (logP ~1.5 estimated) compared to the pentyl chain (logP ~4.2 estimated). Applications: Likely used as a synthetic intermediate or in polar formulations, contrasting with the pentyl variant’s suitability for lipid-rich environments .

AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

- Structural Complexity: Incorporates a cyclohexylmethyl-dimethylamino group, enabling psychoactive properties via opioid receptor interactions.

- Pharmacological Impact: The dimethylamino group facilitates CNS penetration and receptor binding, unlike the inert pentyl chain.

- Molecular Mass : ~363.3 g/mol (vs. ~276.2 g/mol for the pentyl variant), highlighting how bulky substituents affect bioavailability and metabolic pathways .

N-(3,4-Dichlorophenyl)benzamide

- Substituent Variation : Lacks an alkyl chain on the amide nitrogen, reducing lipophilicity (logP ~3.0).

- Crystal Packing: Antiparallel NH conformation relative to chloro substituents facilitates hydrogen bonding, influencing solid-state stability.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Directing Groups : The N,O-bidentate hydroxy-tert-butyl group enables metal-catalyzed C–H functionalization, a feature absent in the pentyl variant.

- Electronic Effects : A methyl group on the benzene ring provides weaker electron withdrawal than chlorine, affecting amide reactivity and electronic distribution .

Physicochemical and Structural Data Table

| Compound | Molecular Formula | Average Mass (g/mol) | logP (Estimated) | Key Substituents |

|---|---|---|---|---|

| 3,4-Dichloro-N-pentylbenzamide | C₁₂H₁₅Cl₂NO | 276.16 | ~4.2 | Pentyl chain, 3,4-dichloro |

| 3,4-Dichloro-N-(2-hydroxyethyl)benzamide | C₉H₉Cl₂NO₂ | 234.08 | ~1.5 | Hydroxyethyl, 3,4-dichloro |

| AH-7921 | C₁₆H₂₁Cl₂N₂O | 363.26 | ~2.8 | Cyclohexylmethyl-dimethylamino |

| N-(3,4-Dichlorophenyl)benzamide | C₁₃H₉Cl₂NO | 266.12 | ~3.0 | Phenyl, 3,4-dichloro |

Preparation Methods

Direct Electrophilic Chlorination

Electrophilic chlorination using chlorine gas (Cl₂) in the presence of Lewis acid catalysts represents the most common approach for dichloro-substitution. As demonstrated in the synthesis of analogous chlorinated nitrobenzenes, iron(III) chloride (FeCl₃) or antimony(III) chloride (SbCl₃) catalyzes regioselective chlorination at the 3- and 4-positions.

-

Dissolve benzamide precursor (1 mol) in dichloromethane (DCM).

-

Add FeCl₃ (5–10 wt%) and introduce Cl₂ gas at 40–60°C for 6–8 hours.

-

Monitor reaction progress via thin-layer chromatography (TLC).

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes Cl₂ reactivity |

| Catalyst Loading | 7–8 wt% FeCl₃ | Balances activity vs. side reactions |

| Reaction Time | 6–7 hours | Ensures complete di-substitution |

This method achieves ~80% dichlorination efficiency but requires careful temperature control to avoid over-chlorination.

Directed Ortho-Metalation (DoM)

For substrates with directing groups, DoM enables precise chloro-substitution. While not directly cited for 3,4-dichloro-N-pentylbenzamide, analogous benzamides utilize:

-

Lithiation of N-pentylbenzamide with LDA (lithium diisopropylamide) at −78°C.

-

Sequential chlorination using hexachloroethane (Cl₃C-CCl₃).

This approach offers superior regiocontrol but suffers from low yields (~50%) due to competing side reactions.

Amide Bond Formation Techniques

Coupling Reagent-Mediated Synthesis

Modern protocols favor coupling agents to activate carboxylic acids. A phosphine-iodine (PPh₃-I₂) system, adapted from lamellarin syntheses, proves effective:

-

Activate 3,4-dichlorobenzoic acid (1 eq) with PPh₃ (1.2 eq) and I₂ (1.2 eq) in DCM at 0°C.

-

Add pentylamine (1.1 eq) and triethylamine (2 eq).

-

Warm to room temperature, stir for 1 hour, and purify via column chromatography (ethyl acetate/hexane).

Performance Metrics:

-

Yield: 92–95%

-

Purity: >98% (HPLC)

Acid Chloride Route

Industrial-scale production often employs acid chloride intermediates:

-

Convert 3,4-dichlorobenzoic acid to its acid chloride using SOCl₂ (2 eq) under reflux.

-

React with pentylamine (1.05 eq) in tetrahydrofuran (THF) at 0–5°C.

-

Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Advantages:

-

Scalability (batch sizes >100 kg)

-

Reduced purification needs (crude purity >90%)

Limitations:

-

SOCl₂ handling requires stringent safety measures

-

Residual thionyl chloride may degrade amide products

Integrated Synthesis Pathways

Two-Step Industrial Process

Combining chlorination and amidation, Chinese suppliers utilize:

-

Chlorination:

-

Substrate: N-pentylbenzamide

-

Conditions: Cl₂/FeCl₃ at 55°C, 7 hours

-

Dichlorinated intermediate yield: 78%

-

-

Amidation Refinement:

-

Re-crystallize from ethanol/water (3:1)

-

Final purity: 99% (GC-MS)

-

Process Economics:

-

Raw material cost: $12–15/kg

-

Production capacity: 5–10 metric tons/month

One-Pot Tandem Approach

Emerging methodologies condense steps into a single reactor:

-

Charge 3,4-dichlorobenzoic acid, pentylamine, and propylphosphonic anhydride (T3P®).

-

Heat at 80°C in acetonitrile for 3 hours.

Outcomes:

-

Conversion: 89%

-

Space-time yield: 1.2 kg/m³·h

Critical Analysis of Methodologies

Q & A

Q. What synthetic routes are recommended for preparing 3,4-dichloro-N-pentylbenzamide with high yield and purity?

- Methodological Answer : A two-step synthesis is commonly employed:

Chlorination : Introduce chlorine substituents at the 3,4 positions of benzoyl chloride using FeCl₃ or AlCl₃ as catalysts under controlled anhydrous conditions.

Amide Coupling : React 3,4-dichlorobenzoyl chloride with pentylamine in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) in dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Critical Note : Monitor reaction progress via TLC and confirm product identity using (e.g., δ ~8.0 ppm for aromatic protons) and (carbonyl signal at ~165 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and amide bond formation.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₅Cl₂NO).

- Elemental Analysis : Ensure Cl and N content aligns with theoretical values (±0.3% tolerance) .

Q. What physicochemical properties of this compound are critical for solubility and formulation studies?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can contradictions between computational molecular docking predictions and experimental binding data for this compound be resolved?

- Methodological Answer :

- Validate Docking Parameters : Re-optimize force fields (e.g., AMBER or CHARMM) and grid box dimensions to better reflect the active site.

- Experimental Validation : Perform competitive radioligand binding assays (e.g., μ-opioid receptor, using [³H]DAMGO) to quantify IC₅₀ values. Compare with docking scores .

- Crystallographic Data : If available, use X-ray structures (refined via SHELXL ) to refine computational models .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., acetonitrile) and ether-based solvents for slow evaporation.

- Cryoprotection : For low-temperature data collection, use glycerol or Paratone-N oil.

- Refinement : Apply SHELXL-2018 for high-resolution data, focusing on anisotropic displacement parameters for chlorine atoms .

Q. How do the 3,4-dichloro substituents influence metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Assay : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS.

- Structural Impact : Chlorine atoms reduce CYP450-mediated oxidation at adjacent positions, enhancing stability compared to non-halogenated analogs. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for this compound across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.